molecular formula C9H7BrN2O B1384479 7-Bromo-2-methylquinazolin-4(3H)-one CAS No. 403850-89-5

7-Bromo-2-methylquinazolin-4(3H)-one

Cat. No. B1384479
M. Wt: 239.07 g/mol
InChI Key: CMVNWVONJDMTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-2-methylquinazolin-4(3H)-one is a chemical compound with the CAS Number: 403850-89-5. It has a molecular weight of 239.07 and its IUPAC name is 7-bromo-2-methyl-4(1H)-quinazolinone .


Synthesis Analysis

The synthesis of 7-Bromo-2-methylquinazolin-4(3H)-one involves the combination of 7-Bromo-2-methyl-lH-quniazoline-4-one (200 mg, 0.84 mmol, 1.0 equiv), tetrabutylammonium bromide (30 mg, 0.09 mmol, 0.1 equiv), and phenethyl bromide (150 uL, 1.0 mmol, 1.2 equiv) in toluene (10 mL). This mixture is then treated with 50% aq. NaOH (2 mL), and refluxed for 14 hours .


Molecular Structure Analysis

The molecular structure of 7-Bromo-2-methylquinazolin-4(3H)-one is represented by the linear formula C9H7BrN2O .


Chemical Reactions Analysis

The diazonium salt of 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one and its 6-bromo derivative reacted with some active methylene compounds, namely ethyl acetoacetate, ethyl cyanoacetate and acetylacetone, to afford the corresponding hydrazono quinazolinone derivatives .


Physical And Chemical Properties Analysis

7-Bromo-2-methylquinazolin-4(3H)-one is a solid at room temperature. It has a density of 1.7±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis as an Intermediate in Drug Development : 7-Bromo-2-methylquinazolin-4(3H)-one has been synthesized as an intermediate in the development of drugs for treating colon and rectal cancers. The synthetic route designed for its production optimizes yield and efficiency (He Zheng-you, 2010).

  • Formation of Schiff Bases : This compound is used in the formation of Schiff bases when treated with indolinedione and other secondary amines. These compounds have been investigated for their antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities (S. Sahu et al., 2008).

  • Direct Halogenation Applications : It is utilized in direct halogenation processes, where it is treated with iodine monochloride or bromine. The products of this process, Schiff bases, are studied for their biological activity (Mudassar A. Sayyed et al., 2006).

Pharmaceutical Research

  • Anticancer Studies : It has been used in the synthesis of novel compounds with anticancer properties. One such compound showed potent inhibition of tumor growth in mice and disrupted tumor vasculature without evident toxicity (Mu-Tian Cui et al., 2017).

  • Antiviral Activities : Certain derivatives of this compound have shown distinct antiviral activity against Herpes simplex and vaccinia viruses (P. Selvam et al., 2010).

  • Anti-Coccidial Drug Development : It is an integral part of the synthesis process for Halofuginone hydrobromide, an effective anti-coccidial drug for poultry. The synthesized drug has shown significant anti-coccidial properties (Junren Zhang et al., 2017).

  • Hypotensive Agent Synthesis : This compound has been used to create novel hypotensive agents. Some of these synthesized compounds have exhibited significant blood pressure lowering activities (Ashok Kumar et al., 2003).

  • Tuberculosis Treatment Research : Novel compounds synthesized from it have shown potent anti-tuberculosis activity, comparable to standard drugs like rifampicin (T. Panneerselvam et al., 2016).

Chemical Synthesis and Material Science

  • Synthesis of Quinazolinones : It is used in the synthesis of a variety of quinazolinone derivatives which have shown promising anti-inflammatory and antimicrobial activities (Ashish P. Keche et al., 2014).

  • Corrosion Inhibitors : Schiff bases derived from 7-Bromo-2-methylquinazolin-4(3H)-one are explored as corrosion inhibitors for metals, demonstrating high efficiency in protecting materials (D. Jamil et al., 2018).

Safety And Hazards

The safety information for 7-Bromo-2-methylquinazolin-4(3H)-one includes several hazard statements: H302, H315, H319, H332, and H335. The precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

7-bromo-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVNWVONJDMTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625908
Record name 7-Bromo-2-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-methylquinazolin-4(3H)-one

CAS RN

403850-89-5
Record name 7-Bromo-2-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 0.81 g 4-bromoanthranilic acid (J. Org. Chem. 1997, 62, 1240-1256), 39 mg 4-(dimethylamino)pyridine and 2.09 ml triethylamine in dry dimethylformamide is added dropwise 0.69 ml acetylchloride at 3° C. for 20 min. in an ice-water bath under argon. The reaction mixture is then heated at 90° C. for 3 h. and 1.08 g ammonium carbonate is added portionwise over 10 min., and the mixture is stirred at the same temperature for 1 h. After cooling, the mixture is poured onto 20 ml water and the precipitate is filtered, washed with water and dried in vacuo to give 0.46 g (51%) of crude 7-Bromo-2-methyl-3H-quinazolin-4-one as a light-brown solid. Mp. >191° C. (dec.). MS (EI): peaks at m/e: 240(M+, 100%), 223 (14%), 197(18%).
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
2.09 mL
Type
reactant
Reaction Step One
Quantity
0.69 mL
Type
reactant
Reaction Step One
Quantity
39 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

7-bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one 7.25 (400 mg, 1.58 mmol) was taken up in 26% aqueous ammonium hydroxide (5 mL, 33.38 mmol) and heated in a sealed tube at 80° C. for 4 hours. Mixture was cooled to room temperature and solid was filtered, washing with water. Solid was dried in-vacuo to yield 7-bromo-2-methylquinazolin-4(3H)-one 7.26 (213 mg), which was used in the next step without further purification.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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